Cas no 1467790-61-9 (3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile)

3-{(5-アミノ-2-メチルフェニル)アミノメチル}ベンゾニトリルは、有機合成中間体として重要な化合物です。その分子構造は、アミノ基とニトリル基を有するため、医薬品や機能性材料の合成において多様な反応性を示します。特に、ベンゼン環上のアミノメチル基が求核反応の活性部位として働き、選択的な修飾が可能です。また、メチル基の立体効果により特定の反応経路が促進される点も特徴です。この化合物は高い純度で合成可能であり、精密有機合成における信頼性の高い試薬として利用されています。

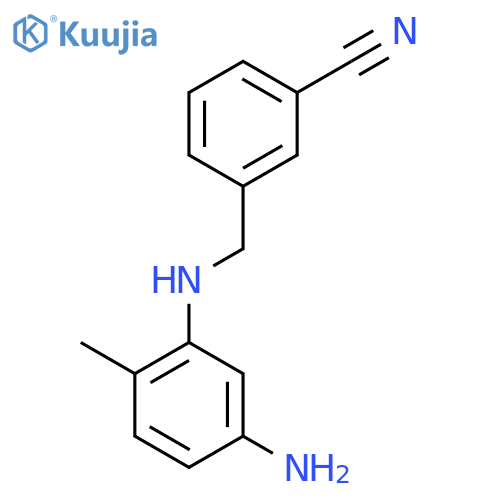

1467790-61-9 structure

商品名:3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile

3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile

- 3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile

- AKOS011881399

- 1467790-61-9

- EN300-14761506

- 3-[(5-amino-2-methylanilino)methyl]benzonitrile

-

- インチ: 1S/C15H15N3/c1-11-5-6-14(17)8-15(11)18-10-13-4-2-3-12(7-13)9-16/h2-8,18H,10,17H2,1H3

- InChIKey: WGPTWGBUOFYJBS-UHFFFAOYSA-N

- ほほえんだ: N(CC1C=CC=C(C#N)C=1)C1C=C(C=CC=1C)N

計算された属性

- せいみつぶんしりょう: 237.126597491g/mol

- どういたいしつりょう: 237.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14761506-1000mg |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95.0% | 1000mg |

$1057.0 | 2023-09-29 | |

| Enamine | EN300-14761506-10000mg |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95.0% | 10000mg |

$4545.0 | 2023-09-29 | |

| 1PlusChem | 1P028SV7-500mg |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95% | 500mg |

$1081.00 | 2023-12-21 | |

| 1PlusChem | 1P028SV7-5g |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95% | 5g |

$3851.00 | 2023-12-21 | |

| 1PlusChem | 1P028SV7-250mg |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95% | 250mg |

$710.00 | 2024-06-20 | |

| Enamine | EN300-14761506-500mg |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95.0% | 500mg |

$824.0 | 2023-09-29 | |

| Enamine | EN300-14761506-100mg |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95.0% | 100mg |

$366.0 | 2023-09-29 | |

| Enamine | EN300-14761506-50mg |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95.0% | 50mg |

$245.0 | 2023-09-29 | |

| Enamine | EN300-14761506-5000mg |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95.0% | 5000mg |

$3065.0 | 2023-09-29 | |

| 1PlusChem | 1P028SV7-10g |

3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |

1467790-61-9 | 95% | 10g |

$5680.00 | 2023-12-21 |

3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1467790-61-9 (3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量